Metaldehyde

Description

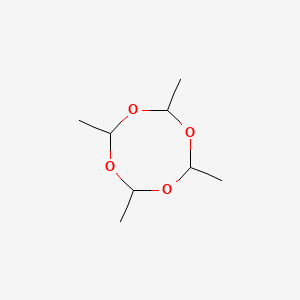

This compound is a member of the class of tetroxocanes that is 1,3,5,7-tetroxocane which carries four methyl groups at positions 2,4,6 and 8. It is a potent molluscicide and the active ingredient in most slug pellets used for crop protection. It has a role as a molluscicide and a fuel.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKDCARASOJPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(OC(OC(O1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034715 | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

115 °C (sublimes) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

97 °F (36 °C) (closed cup) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder, Crystals | |

CAS No. |

9002-91-9; 37273-91-9, 108-62-3, 9002-91-9 | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaldehyde [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CI033VJYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246.2 °C (closed capillary) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Metaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of metaldehyde, the cyclic tetramer of acetaldehyde. This document details the experimental protocols for its preparation, presents key quantitative data in a structured format, and illustrates the underlying processes through detailed diagrams.

Synthesis of this compound

This compound is synthesized through the acid-catalyzed cyclic polymerization of acetaldehyde. The reaction is typically carried out at low temperatures to favor the formation of the tetramer over the trimer (paraldehyde) and linear polymers. While various acidic catalysts can be employed, the yield of this compound is often moderate.

General Reaction Scheme

The fundamental reaction involves the cyclization of four acetaldehyde molecules in the presence of an acid catalyst.

Experimental Protocols

Two representative experimental protocols for the synthesis of this compound are detailed below. These methods highlight different catalytic systems and reaction conditions that influence the yield of the final product.

Protocol 1: Synthesis using a Pyridine Hydrobromide Catalyst

This method, adapted from patent literature, utilizes a pyridine-hydrobromide complex as the catalyst.

Materials:

-

Acetaldehyde (200 mL)

-

Pyridine hydrobromide (prepared from 6g of 49% hydrobromic acid and 4g of pyridine)

Procedure:

-

Cool 200 mL of acetaldehyde to -15°C in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add 0.6 g of the prepared pyridine hydrobromide catalyst to the cooled acetaldehyde dropwise. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

After the catalyst addition is complete, stir the reaction mixture for 1 hour, maintaining the temperature between -5°C and 5°C.

-

Filter the resulting solid product.

-

Wash the solid with a suitable solvent (e.g., cold diethyl ether) and dry it in an oven to obtain crystalline this compound.

This process has been reported to yield approximately 15.1% of this compound.[1]

Protocol 2: Synthesis using Acetyl Bromide in a Hydrocarbon Diluent

This protocol, derived from a patented industrial process, employs an n-hydrocarbon as a diluent and acetyl bromide as the catalyst.[2]

Materials:

-

Mercury-free acetaldehyde (1350 g)

-

n-Pentane (450 g)

-

Pyridine (0.14 g)

-

Acetyl bromide (13 mL)

Procedure:

-

In a flask equipped with internal cooling, a stirrer, a thermometer, a dropping funnel, and a CaCl₂ tube, combine 1350 g of acetaldehyde, 450 g of n-pentane, and 0.14 g of pyridine.

-

Cool the mixture to approximately -13°C.

-

Initiate the reaction by adding 13 mL of acetyl bromide dropwise.

-

After an incubation period of about 50 minutes, the reaction will commence, and the temperature will rise to about 5°C.

-

Maintain the reaction for 4.5 hours to achieve optimal yield.

-

Separate the precipitated this compound by filtration.

-

Wash the product with acetaldehyde and dry at 35°C.

This method has been reported to yield approximately 11.2% of this compound.[2]

Quantitative Data for Synthesis

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | Acetaldehyde | Acetaldehyde |

| Volume/Mass of Acetaldehyde | 200 mL | 1350 g |

| Catalyst | Pyridine hydrobromide | Acetyl bromide |

| Amount of Catalyst | 0.6 g | 13 mL |

| Diluent | None | n-Pentane (450 g) |

| Initial Temperature | -15°C | -13°C |

| Reaction Temperature | -5 to 5°C | Rises to ~5°C |

| Reaction Time | 1 hour | 4.5 hours |

| Reported Yield | 15.1% | 11.2% |

Synthesis and Depolymerization Workflow

The synthesis of this compound is a reversible process. The crude product is often a mixture of this compound and paraldehyde. The filtrate from the reaction can be treated to depolymerize paraldehyde back to acetaldehyde, which can then be recycled.

Structural Elucidation of this compound

The determination of the precise three-dimensional structure of this compound is crucial for understanding its properties and biological activity. The primary techniques employed for structural elucidation are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound exists as a mixture of four stereoisomers, which differ in the orientation of the methyl groups on the eight-membered ring.[3]

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation from a solvent.

-

Data Collection: Mount a selected crystal on a goniometer and place it in a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

A low-temperature redetermination of the crystal structure of this compound has been reported, providing precise structural parameters.

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I 4 |

| Unit Cell Dimension a | 10.4974 Å |

| Unit Cell Dimension b | 10.4974 Å |

| Unit Cell Dimension c | 4.0967 Å |

| Unit Cell Angles α, β, γ | 90.00° |

| Z' | 0.25 |

| Residual Factor | 0.0289 |

| Data obtained from the Crystallography Open Database, entry 2205445.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule in solution. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying its isomers.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra to assign the signals to the different protons and carbons in the this compound molecule.

¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH | 5.050 | 98.468 |

| CH₃ | 1.395 | 20.578 |

| Data obtained from the Biological Magnetic Resonance Bank, entry bmse000647. |

Structural Elucidation Workflow

The process of elucidating the structure of this compound involves a combination of synthetic and analytical techniques.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural elucidation of this compound. The provided experimental protocols offer a starting point for the laboratory preparation of this compound. The quantitative data from X-ray crystallography and NMR spectroscopy, presented in a clear tabular format, are essential for the characterization of this compound. The illustrative diagrams of the synthesis and structural elucidation workflows offer a visual representation of the key processes involved. This comprehensive information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Physicochemical Properties of Metaldehyde for Environmental Modeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of metaldehyde, a molluscicide of significant environmental interest. Understanding these properties is crucial for accurately modeling its environmental fate, transport, and potential impact. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the environmental pathways of this compound.

Core Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound, critical for environmental modeling applications. These values influence its mobility, persistence, and distribution across various environmental compartments.

| Property | Value | Temperature (°C) | Method/Reference |

| Molecular Formula | C₈H₁₆O₄ | - | |

| Molecular Weight | 176.21 g/mol | - | [1] |

| Water Solubility | 200 mg/L | 17 | [2] |

| 220 mg/L | 20 | [3] | |

| 222 mg/L | 20 | [1][4] | |

| 260 mg/L | 30 | ||

| Vapor Pressure | 5.0 x 10⁻² mm Hg (6.67 Pa) | 25 | |

| Negligible at room temperature | - | ||

| Octanol-Water Partition Coefficient (log Kow) | 0.12 | 20 | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 34 - 240 L/kg | - | |

| 240 | - | ||

| Henry's Law Constant | 5.2 x 10⁻⁵ atm·m³/mol (estimated) | 25 | |

| Hydrolysis Half-life (t½) | Stable at pH 4, 7, and 9 at 25°C. | 25 | Generally considered stable under environmental conditions. |

| Aqueous Photolysis Half-life (t½) | Stable to direct photolysis in water. | - | Indirect photolysis may occur but is generally slow. |

| Soil Biodegradation Half-life (DT₅₀) | 3.17 - 223 days | - | Highly variable depending on soil type, moisture, and temperature. |

| Approx. 2 months | - | ||

| 5.3 - 9.9 days (aerobic, German soils) | - |

Experimental Protocols

The determination of the physicochemical properties of pesticides like this compound is highly standardized to ensure data quality and comparability. The following are detailed summaries of the methodologies, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined to be above or below 10⁻² g/L, which then dictates the appropriate method.

-

Flask Method (for solubilities > 10⁻² g/L): A sufficient amount of the test substance is added to water in a flask to create a saturated solution. The flask is agitated at a constant temperature (e.g., 20°C) until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), after separation of the undissolved substance.

-

Column Elution Method (for solubilities < 10⁻² g/L): A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of this compound in the eluate is measured over time until a plateau is reached, indicating saturation.

Vapor Pressure (OECD Guideline 104)

Several methods can be employed to determine the vapor pressure of a substance, depending on the expected range. For a compound like this compound with a relatively low vapor pressure, the following are suitable:

-

Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Effusion Method (Knudsen Cell): The rate of mass loss of the substance effusing through a small orifice in a temperature-controlled cell into a vacuum is measured. The vapor pressure is then calculated from this rate.

Octanol-Water Partition Coefficient (Kow) (OECD Guidelines 107, 117, 123)

The Kow is a measure of a chemical's lipophilicity and is a key parameter in assessing bioaccumulation potential.

-

Shake Flask Method (OECD 107): A solution of this compound in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken until equilibrium is achieved. The phases are then separated, and the concentration of this compound in each phase is determined. The Kow is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

HPLC Method (OECD 117): This is an indirect method where the retention time of this compound on a reverse-phase HPLC column is compared to that of a series of standard compounds with known log Kow values. A calibration curve is generated, and the log Kow of this compound is interpolated.

-

Slow-Stirring Method (OECD 123): This method is particularly useful for highly lipophilic substances but can also be applied to others. It involves gentle, prolonged stirring of the two-phase system to avoid the formation of microdroplets, which can interfere with accurate measurements.

Soil Organic Carbon-Water Partitioning Coefficient (Koc) (OECD Guideline 106)

The Koc value indicates the tendency of a chemical to adsorb to soil and sediment organic matter.

-

Batch Equilibrium Method: A known mass of soil with a known organic carbon content is equilibrated with an aqueous solution of this compound of a known concentration. The mixture is agitated for a defined period to reach equilibrium. The solid and liquid phases are then separated by centrifugation, and the concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference. The soil adsorption coefficient (Kd) is calculated and then normalized to the organic carbon content of the soil to obtain the Koc value.

Degradation Studies

-

Hydrolysis as a Function of pH (OECD Guideline 111): Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with this compound and incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent compound to determine the rate of hydrolysis.

-

Phototransformation of Chemicals in Water (OECD Guideline 316): An aqueous solution of this compound is exposed to a light source that simulates natural sunlight. The concentration of this compound is monitored over time to determine the rate of direct photolysis. Control samples are kept in the dark to account for other degradation processes like hydrolysis.

-

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307): Soil samples are treated with this compound and incubated under controlled aerobic or anaerobic conditions. The disappearance of the parent compound and the formation of metabolites are monitored over time. The time for 50% of the substance to degrade (DT₅₀) is then calculated.

Environmental Fate and Transport Pathways

The physicochemical properties of this compound dictate its behavior in the environment. The following diagram illustrates the key pathways for its distribution and degradation.

References

The Enigma of Metaldehyde's Stereoisomers: An In-depth Technical Guide on a Molluscicide's Core

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Executive Summary

Metaldehyde, a widely utilized molluscicide for the control of slugs and snails, presents a complex stereochemical profile that has significant, yet largely unexplored, implications for its biological activity. As a cyclic tetramer of acetaldehyde, this compound exists as a mixture of four distinct stereoisomers. Despite its long history of use, the vast majority of toxicological and efficacy data pertains to this isomeric mixture. This technical guide synthesizes the current, albeit limited, knowledge on the stereoisomers of this compound and their collective biological activity. A critical gap in the scientific literature is the absence of studies detailing the separation of these stereoisomers and the subsequent evaluation of their individual molluscicidal potencies and mechanisms of action. This guide will detail the known properties of the this compound mixture, including available quantitative toxicity data, and outline the general experimental approaches that would be necessary to elucidate the specific contributions of each stereoisomer.

Introduction to this compound and its Stereochemistry

This compound is a cyclic organic compound with the chemical formula (C₂H₄O)₄ and the systematic IUPAC name 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane[1]. It is produced by the polymerization of acetaldehyde. The molecule is an eight-membered ring composed of alternating oxygen and carbon atoms, with a methyl group attached to each carbon atom.

The spatial arrangement of these methyl groups relative to the plane of the ring gives rise to four distinct stereoisomers. These isomers are geometric isomers, specifically diastereomers, due to the presence of multiple stereocenters. While the exact stereochemistry is complex, they can be broadly categorized based on the orientation of the methyl groups (axial or equatorial). The lack of chiral separation and individual characterization in the literature means that the precise structures and their relative abundance in commercial this compound are not well-documented.

Biological Activity of the this compound Isomeric Mixture

The molluscicidal action of this compound is primarily through contact and ingestion. The compound is known to be a neurotoxin, inducing excessive mucus secretion, dehydration, and eventual death in gastropods.

Quantitative Toxicity Data

The biological activity of this compound is typically reported as a mixture of its stereoisomers. The following tables summarize the available quantitative data for the lethal concentration (LC50) and lethal dose (LD50) against various snail species.

Table 1: Lethal Concentration (LC50) of this compound (Isomeric Mixture) in Snails

| Species | Exposure Time | LC50 (mg/L) | 95% Confidence Interval | Reference |

| Pomacea canaliculata | 24 h | 3.792 | Not Reported | [2] |

| Pomacea canaliculata | 48 h | 2.195 | Not Reported | [2] |

| Pomacea canaliculata | 72 h | 1.833 | Not Reported | [2] |

| Pomacea canaliculata | 96 h | 1.706 | Not Reported | [2] |

| Pomacea canaliculata | 24 h | 0.8249 (at 25°C) | Not Reported | |

| Pomacea canaliculata | 24 h | 458.8176 (at 10°C) | Not Reported |

Table 2: Lethal Dose (LD50) of this compound (Isomeric Mixture) in Snails

| Species | Exposure Time | LD50 (µg/g body weight) | 95% Confidence Interval | Reference |

| Theba pisana | 24 h | 11.33 | Not Reported | |

| Theba pisana | 48 h | 8.53 | Not Reported | |

| Theba pisana | 72 h | 6.87 | Not Reported |

Note: The significant variation in LC50 values for Pomacea canaliculata at different temperatures highlights the influence of environmental factors on this compound's toxicity.

Mechanism of Action: A Collective Effect

The precise molecular mechanism of this compound's toxicity is not fully elucidated but is understood to be neurotoxic. The prevailing hypothesis is that this compound and/or its metabolite, acetaldehyde, disrupts the central nervous system of gastropods.

The GABAergic System Hypothesis

One of the leading theories suggests that this compound interferes with the γ-aminobutyric acid (GABA)ergic system, a major inhibitory neurotransmitter system in both vertebrates and invertebrates. It is proposed that this compound may decrease the levels of GABA, leading to neuronal excitation, convulsions, and paralysis. However, this has been primarily studied in the context of the isomeric mixture, and the specific interactions of each stereoisomer with GABA receptors or metabolic pathways remain unknown.

The following diagram illustrates a hypothetical signaling pathway for this compound's neurotoxic effects, based on the current understanding of its interaction with the GABAergic system.

Caption: Hypothetical mechanism of this compound neurotoxicity.

Experimental Protocols: A Path Forward

The significant knowledge gap regarding the individual biological activities of this compound's stereoisomers necessitates a focused research effort. The following outlines the key experimental protocols that would be required to address this.

Stereoisomer Separation and Purification

The first and most critical step is the separation of the four this compound stereoisomers.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for this compound Stereoisomer Separation

-

Column Selection: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point for chiral separations. A screening of different chiral columns would be necessary to identify one with adequate selectivity for the this compound stereoisomers.

-

Mobile Phase Optimization: A systematic evaluation of different mobile phase compositions, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is required to achieve optimal resolution of the four stereoisomers.

-

Detection: A UV detector, set at a wavelength where this compound exhibits absorbance (e.g., around 210 nm), can be used for detection.

-

Fraction Collection and Purity Analysis: As each stereoisomer elutes from the column, the corresponding fraction should be collected. The purity of each isolated isomer must then be confirmed using analytical HPLC and other spectroscopic methods (e.g., NMR, Mass Spectrometry).

The following diagram illustrates a typical workflow for the separation and subsequent biological testing of stereoisomers.

Caption: Workflow for stereoisomer separation and testing.

Molluscicidal Activity Assays

Once purified, each stereoisomer must be tested for its molluscicidal activity.

Protocol: Acute Toxicity Testing of Individual this compound Stereoisomers

-

Test Organisms: A consistent population of a target snail species (e.g., Pomacea canaliculata or Theba pisana) should be used.

-

Exposure: Snails should be exposed to a range of concentrations of each purified stereoisomer, as well as the original isomeric mixture as a positive control and a solvent-only negative control. Both contact and ingestion assays should be performed.

-

Endpoint Measurement: Mortality should be assessed at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Data Analysis: The LC50 or LD50 values for each stereoisomer should be calculated using probit analysis or a similar statistical method.

Future Directions and Conclusion

The study of this compound's stereoisomers is a nascent field with significant potential for advancing our understanding of molluscicide science and developing more effective and potentially safer pest control agents. It is highly probable that the four stereoisomers of this compound exhibit different biological activities, with one or two isomers being responsible for the majority of the molluscicidal effect, while others may be less active or contribute to non-target toxicity.

Future research should prioritize the following:

-

Successful separation and purification of all four this compound stereoisomers.

-

Comprehensive quantitative analysis of the molluscicidal activity of each individual isomer.

-

Investigation into the specific mechanism of action of each stereoisomer, particularly their interaction with the GABAergic system and other potential neurological targets.

-

Exploration of enantioselective synthesis routes to produce individual stereoisomers for more detailed study.

References

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of Metaldehyde to Acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of metaldehyde, the cyclic tetramer of acetaldehyde. The document details the underlying chemical principles, experimental protocols, and quantitative data associated with this transformation. It is intended to serve as a valuable resource for researchers in chemistry, toxicology, and drug development who are engaged with the analysis or manipulation of this compound.

Introduction

This compound (2,4,6,8-tetramethyl-1,3,5,7-tetroxocane) is a cyclic acetal widely known for its use as a molluscicide. In acidic environments, it undergoes hydrolysis, depolymerizing to its constituent monomer, acetaldehyde. This reaction is of significant interest in various scientific fields, including environmental science, where it governs the fate of this compound in acidic soils and water, and toxicology, as the in-vivo hydrolysis in the stomach contributes to its toxic effects.[1] Understanding the kinetics and mechanism of this reaction is crucial for developing analytical methods, predicting environmental persistence, and elucidating its biological activity.

The hydrolysis of this compound is a classic example of an acid-catalyzed acetal hydrolysis. The reaction is reversible, but in the presence of a large excess of water, the equilibrium is driven towards the formation of acetaldehyde. The process is initiated by the protonation of one of the ether oxygens in the tetroxocane ring, followed by ring-opening to form a hemiacetal intermediate, which then further hydrolyzes to yield acetaldehyde.

Reaction Mechanism and Pathway

The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism for cyclic acetals. The reaction is initiated by the protonation of an oxygen atom within the ring by a hydronium ion (H₃O⁺). This is followed by a series of steps involving nucleophilic attack by water and ring cleavage, ultimately leading to the formation of four molecules of acetaldehyde.

The key steps in the reaction pathway are:

-

Protonation: An oxygen atom in the this compound ring is protonated by an acid catalyst, making it a better leaving group.

-

Ring Opening: The protonated ether linkage is cleaved, leading to the opening of the ring and the formation of a carbocation intermediate.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: The resulting oxonium ion is deprotonated to form a linear hemiacetal.

-

Further Hydrolysis: The process repeats along the chain until the entire molecule is broken down into four molecules of acetaldehyde.

Experimental Protocols

While specific, detailed protocols for the laboratory-scale hydrolysis of this compound are not abundant in peer-reviewed literature, the principles of acid-catalyzed depolymerization of acetaldehyde polymers are well-established. The following protocols are based on analogous reactions, such as the depolymerization of paraldehyde (the trimer of acetaldehyde), and general procedures for acetal hydrolysis.

General Laboratory-Scale Hydrolysis of this compound

This protocol outlines a general procedure for the hydrolysis of this compound to acetaldehyde in a laboratory setting.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄) or a mixture of phosphoric acid and sulfuric acid

-

Water (distilled or deionized)

-

Ice bath

-

Distillation apparatus

-

Receiving flask cooled in an ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a distillation head, place a suspension of this compound in water.

-

Cool the flask in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the cooled and stirring suspension. The depolymerization of acetaldehyde polymers is often initiated by warming with a small amount of sulfuric acid.

-

After the addition of the acid, remove the ice bath and gently warm the mixture. The depolymerization of this compound to acetaldehyde begins at approximately 80°C.

-

Acetaldehyde (boiling point: 20.2°C) will distill as it is formed.

-

Collect the distilled acetaldehyde in a receiving flask cooled in an ice bath to prevent its evaporation.

Note: This procedure should be performed in a well-ventilated fume hood due to the high volatility and flammability of acetaldehyde.

Depolymerization using a Mixed Acid Catalyst

A method for the depolymerization of the liquid trimer, paraldehyde, can be adapted for this compound. This method utilizes a mixed acid catalyst.

Materials:

-

This compound

-

Phosphoric acid (H₃PO₄)

-

Sulfuric acid (H₂SO₄)

-

Distillation apparatus

Procedure:

-

To the filtrate or a solution containing this compound, add a composite catalyst of phosphoric acid and sulfuric acid (e.g., a 1:1 volume ratio).[2]

-

Gently heat the mixture to initiate depolymerization.

-

The acetaldehyde formed is then distilled and collected. This method has been reported to achieve a high conversion to acetaldehyde.[2]

Quantitative Data

Quantitative data on the acid-catalyzed hydrolysis of this compound under controlled conditions is limited in publicly available literature. Most studies focus on its environmental degradation, which involves a combination of biotic and abiotic factors. However, some key quantitative aspects can be inferred from related studies.

| Parameter | Value/Observation | Conditions | Source |

| Depolymerization Temperature | Begins at 80°C, complete above 200°C | Thermal depolymerization | PubChem |

| Acetaldehyde Yield | >99% | Depolymerization of paraldehyde filtrate with H₃PO₄:H₂SO₄ (1:1) catalyst | [2] |

| Environmental Half-life (Water) | Degradation to acetaldehyde is a key step | Aquatic environment | [3] |

| Environmental Half-life (Soil) | Varies from 3.17 to 223 days depending on conditions | Soil environment |

Table 1: Summary of Quantitative Data on this compound Depolymerization and Degradation

Analytical Methods for Quantification

The quantification of the hydrolysis of this compound to acetaldehyde requires reliable analytical techniques to measure the concentration of both the reactant and the product.

Gas Chromatography (GC)

Gas chromatography is a robust and common method for the analysis of this compound and acetaldehyde.

-

This compound Analysis: GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is frequently used. Due to the potential for thermal degradation of this compound in the injector, careful optimization of the inlet temperature is necessary.

-

Acetaldehyde Analysis: Headspace GC-MS is a suitable method for the quantification of the volatile acetaldehyde in a solution.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for the determination of this compound in aqueous samples. This technique avoids the high temperatures of GC inlets, thus minimizing the risk of thermal degradation during analysis.

Conclusion

The acid-catalyzed hydrolysis of this compound to acetaldehyde is a fundamental chemical transformation with significant implications in environmental science and toxicology. While detailed kinetic studies under controlled laboratory conditions are not widely published, the reaction mechanism is well understood and follows the general principles of acid-catalyzed acetal hydrolysis. The experimental protocols outlined in this guide, derived from analogous chemical processes, provide a foundation for researchers to conduct this reaction in a laboratory setting. Further research is warranted to establish precise kinetic parameters and reaction yields under a variety of acidic conditions to better model its environmental fate and biological activity.

References

- 1. Removal of this compound from Water Using a Novel Coupled Adsorption and Electrochemical Destruction Technique [agris.fao.org]

- 2. CN105198857A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]

mode of action of metaldehyde on mucus-producing cells

An In-depth Technical Guide on the Mode of Action of Metaldehyde on Mucus-Producing Cells

Executive Summary

This compound is a widely utilized molluscicide whose primary mode of action centers on the irreversible destruction of mucus-producing cells (mucocytes) in gastropods.[1][2] Upon ingestion or contact, this compound is hydrolyzed to acetaldehyde, which induces an initial, massive overproduction of mucus.[3] This is swiftly followed by severe cytotoxic effects, leading to the destruction of key organelles within the mucocytes, such as the Golgi apparatus and endoplasmic reticulum, thereby halting mucus production.[4][5] This dual action of rapid mucus secretion and subsequent inability to replenish it leads to severe dehydration and, ultimately, death of the mollusc. Histopathological studies reveal significant damage not only in the skin and footsole but also in the digestive tract and gills. While the precise molecular signaling pathways remain under investigation, the terminal effects on cellular machinery are well-documented.

Primary Mode of Action: The Impact on Mucocytes

The lethality of this compound to slugs and snails is directly linked to its profound and specific effects on mucocytes, the specialized cells responsible for producing mucus. The process can be characterized by two distinct phases: an initial hypersecretion followed by cellular destruction and cessation of mucus production.

Phase 1: Excessive Mucus Secretion

Upon initial contact or ingestion, one of the first and most visible reactions of gastropods to this compound is the copious secretion of mucus. This is a general stress response in molluscs, aimed at creating a protective barrier and diluting the toxin. This rapid loss of mucus, which is up to 98% water, initiates the process of dehydration that is a key factor in the molluscicide's efficacy.

Phase 2: Direct Cytotoxicity and Ultrastructural Damage

Recent research has definitively shown that the mode of action is not merely dehydration, but rather the irreversible destruction of the mucus-producing cells themselves. This damage occurs regardless of ambient temperature and humidity.

Light and electron microscopy studies on slugs such as Deroceras reticulatum have revealed severe and specific damage to mucocytes in the digestive tract, skin, salivary glands, and footsole. The key ultrastructural changes include:

-

Destruction of Organelles: The membranes of the granular endoplasmic reticulum (gER) and Golgi cisternae—organelles critical for protein synthesis and mucus production—are destroyed.

-

Damage to Mucus Vacuoles: The membranes of mucus vacuoles are disintegrated.

-

Mitochondrial Swelling: Mitochondria in the affected cells often appear swollen with a reduced number of cristae.

-

Impact on Immature Cells: this compound severely affects undifferentiated mucus cells, thereby inhibiting the replacement of mature, damaged cells and leading to a complete cessation of mucus production.

This direct attack on the cellular machinery for mucus synthesis explains why the effects are irreversible and not mitigated by wet conditions.

Associated Biochemical and Histopathological Effects

Beyond the direct impact on mucocytes, this compound poisoning induces a cascade of other physiological and biochemical disruptions.

Histopathological Changes in Other Tissues

Studies on the apple snail, Pomacea canaliculata, have demonstrated that this compound causes significant histopathological damage to various organs:

-

Digestive Gland: Atrophy of digestive cells, widening of the hemolymph gap, and an increase in basophils are observed.

-

Gills: Damage includes a widely dilated hemolymph gap, disorganized or necrotic columnar cells, and a loss of cilia. An increased number of mucus cells in the gills is also noted, likely as an initial protective response.

-

Gastropod (Foot): The columnar muscle cells in the ventral foot become loosely arranged, and muscle fibers are markedly reduced.

Effects on Enzyme Activities

This compound exposure significantly alters the activity of several key enzymes in snails. In Pomacea canaliculata, treatment and exposure time have been shown to affect:

-

Acetylcholinesterase (AChE): An enzyme crucial for neurotransmission. This compound poisoning disrupts its activity, which can affect snail behavior.

-

Glutathione S-transferase (GST): A key enzyme in detoxification pathways.

-

Carboxylesterase (CarE): Involved in the metabolism of xenobiotics.

-

Total Antioxidant Capacity (TAC): Indicating an induction of oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data from cited toxicological studies.

Table 1: Acute Toxicity of this compound on Pomacea canaliculata

| Exposure Time (hours) | LC50 (mg/L) |

| 24 | 3.792 |

| 48 | 2.195 |

| 72 | 1.833 |

| 96 | 1.706 |

Data sourced from studies on the apple snail Pomacea canaliculata.

Table 2: Semi-quantitative Assessment of this compound-Induced Ultrastructural Damage in Deroceras reticulatum Mucocytes

| Organelle / Structure | Effect Observed | Severity |

| Endoplasmic Reticulum | Dilation and disintegration of cisternae | High |

| Golgi Apparatus | Destruction of cisternae, conspicuous inflation | High |

| Mucus Vacuoles | Disintegration, merging | High |

| Mitochondria | Swelling, reduction of cristae | Moderate |

This table provides a qualitative summary based on descriptions from ultrastructural studies.

Key Experimental Protocols

The following are summarized methodologies from key studies investigating the effects of this compound.

Protocol: Histopathological Analysis of Snail Tissues

This protocol outlines the general steps used to assess tissue damage in Pomacea canaliculata after this compound exposure.

-

Exposure: Adult snails are exposed to various concentrations of this compound (e.g., control, 1/4 LC50, 1/2 LC50) for defined periods (e.g., 24 h, 48 h).

-

Tissue Dissection: Following exposure, snails are anesthetized. The digestive gland, gills, and gastropod (foot) are dissected from the snail.

-

Fixation: The dissected tissues are immediately placed in a fixative solution (e.g., Bouin's solution) for 24 hours to preserve the cellular structure.

-

Dehydration and Embedding: Tissues are dehydrated through a graded series of ethanol concentrations (e.g., 70%, 85%, 95%, 100%).

-

Clearing: Tissues are cleared using a clearing agent like xylene.

-

Infiltration and Embedding: Tissues are infiltrated with and subsequently embedded in paraffin wax to form solid blocks.

-

Sectioning: The paraffin blocks are sectioned into thin slices (e.g., 5 µm) using a microtome.

-

Staining: The tissue sections are mounted on glass slides and stained, typically with Hematoxylin and Eosin (H&E), to differentiate cellular components.

-

Microscopy: Stained sections are examined under a light microscope to identify and document histopathological changes such as cell necrosis, atrophy, and inflammation.

Protocol: Biochemical Enzyme Assays

This protocol describes the general procedure for measuring enzyme activity in snail tissues.

-

Exposure: Snails are exposed to this compound as described in Protocol 5.1.

-

Tissue Homogenization: After exposure, the digestive gland is dissected, weighed, and homogenized in a cold buffer solution (e.g., phosphate buffer) to create a tissue homogenate.

-

Centrifugation: The homogenate is centrifuged at a high speed (e.g., 10,000 x g) at 4°C to separate the supernatant, which contains the enzymes, from cellular debris.

-

Enzyme Activity Measurement: The supernatant is used to measure the activity of specific enzymes (AChE, GST, CarE, TAC) using commercially available assay kits. These kits typically involve a colorimetric reaction where the change in absorbance, measured with a spectrophotometer, is proportional to the enzyme's activity.

-

Protein Quantification: The total protein concentration in the supernatant is determined using a standard method (e.g., Bradford assay).

-

Normalization: Enzyme activities are normalized to the total protein content and expressed in units such as U/mg of protein.

Visualizations: Pathways and Workflows

Proposed Cellular Mechanism of this compound

Caption: Proposed cellular mechanism of this compound toxicity in gastropod mucus cells.

Experimental Workflow for Histopathology

References

- 1. ucanr.edu [ucanr.edu]

- 2. researchgate.net [researchgate.net]

- 3. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Metaldehyde in Aquatic Environments: A Technical Review of its Solubility and Persistence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and persistence of the molluscicide metaldehyde in aquatic environments. The information is intended to support research, environmental risk assessment, and the development of strategies to mitigate its potential impact. Quantitative data are summarized in tabular format for ease of comparison, and detailed methodologies for key experimental protocols are provided.

Physicochemical Properties and Solubility

This compound is a cyclic tetramer of acetaldehyde, and its physicochemical properties play a crucial role in its environmental fate.[1] Its moderate solubility in water contributes to its potential for runoff from agricultural land into water bodies.[2]

Water Solubility of this compound

The solubility of this compound in water is a key parameter influencing its mobility and concentration in aquatic systems. The available data indicates that its solubility is not significantly affected by pH within the typical environmental range.

| Parameter | Value | Conditions | Reference(s) |

| Water Solubility | 220 mg/L | 20°C | [3] |

| Water Solubility | 200 mg/L (0.2 g/L) | 20°C, pH 5, 6.5, 7.2, 9 | [4][5] |

| Water Solubility | 188 mg/L | 20°C, pH 7 | |

| Log P (Octanol-Water Partition Coefficient) | 0.12 | 20°C |

Persistence of this compound in Aquatic Environments

The persistence of this compound in aquatic environments is highly variable and is influenced by a combination of biotic and abiotic factors, including microbial activity, temperature, and the presence of sediment. While it is susceptible to biodegradation in soil and sediment, it can be more persistent in the water column.

Degradation Half-Life (DT50) of this compound

The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key indicator of persistence. The reported DT50 values for this compound vary widely, reflecting the diverse conditions under which it has been studied.

| Environment | DT50 (days) | Conditions | Reference(s) |

| Top Soil (aerobic) | 5.3 - 9.9 | Average German agricultural soils | |

| Soil | 3.17 - 223 | Varied environmental conditions | |

| Soil | 3.0 - 4150 | Varied soil types and moisture content | |

| Water Sediment (aerobic) | ~12 | Moderate temperatures | |

| Rice Paddy Water | 0.27 | - | |

| Rice Paddy Soil | < 22 | - | |

| Fish Pond Sediment | Decreased to 1% of original concentration in 15 days | - |

Experimental Protocols

Standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are used to determine the solubility and persistence of chemicals like this compound.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the flask method and the column elution method.

-

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

-

Flask Method (for solubilities > 10 mg/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (typically 20°C) for a sufficient period to reach equilibrium (a preliminary test can determine this time, often 24 hours or more).

-

The solution is centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Column Elution Method (for solubilities < 10 mg/L):

-

A solid support material (e.g., glass beads or silica gel) is coated with an excess of the test substance.

-

The coated support is packed into a column.

-

Water is passed through the column at a slow, constant flow rate.

-

Fractions of the eluate are collected, and the concentration of this compound is measured until a plateau is reached, indicating saturation.

-

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD Guideline 308)

This study evaluates the biodegradation of a chemical in a system simulating the interface between water and sediment.

-

Principle: The test substance, typically radiolabelled (e.g., with ¹⁴C), is added to intact water-sediment cores. The system is incubated in the dark at a controlled temperature, and the degradation of the parent compound and the formation of metabolites are monitored over time.

-

Methodology:

-

Test System: Intact sediment cores with overlying water are collected from a suitable source. The systems are allowed to acclimatize in the laboratory.

-

Application: The ¹⁴C-labelled this compound is applied to the water phase of the test systems.

-

Incubation:

-

Aerobic: The overlying water is kept aerobic by gentle aeration.

-

Anaerobic: The system is maintained under an inert atmosphere (e.g., nitrogen).

-

-

Sampling: At various time points, replicate systems are sacrificed. The water and sediment phases are separated and analyzed.

-

Analysis: The concentrations of this compound and its transformation products in the water and sediment extracts are determined using techniques like HPLC with a radioactivity detector. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

-

Data Evaluation: The rates of degradation of this compound in the total system, water, and sediment are calculated, and the half-lives (DT50) are determined.

-

Analytical Determination of this compound in Water

Accurate quantification of this compound in aquatic samples is crucial for persistence studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used, highly sensitive, and selective method.

-

Principle: The water sample is introduced into an LC system, where this compound is separated from other components in the matrix on a chromatographic column. The eluent from the column is then introduced into a mass spectrometer, where this compound is ionized, fragmented, and detected based on its specific mass-to-charge ratios.

-

Typical Procedure:

-

Sample Preparation: Water samples may be filtered to remove particulate matter. For low concentrations, a solid-phase extraction (SPE) step may be used to concentrate the analyte and clean up the sample.

-

LC Separation: An aliquot of the prepared sample is injected into the LC system. A reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium acetate to improve ionization.

-

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve prepared with known standards.

-

Visualizations

Factors Influencing this compound Persistence

Caption: Key factors influencing this compound persistence.

Experimental Workflow for Persistence Study

Caption: Workflow for an aquatic persistence study.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Metaldehyde in Water Samples

Introduction

Metaldehyde is a widely used molluscicide to control slugs and snails in agriculture and horticulture.[1][2] Due to its moderate water solubility, it has the potential to leach from treated land into surrounding water bodies, including raw water sources for drinking water.[1] Its presence in water is a growing environmental concern, with regulatory limits, such as the European Community Drinking Water Directive limit of 0.1 µg/L for a single pesticide, often being exceeded.[3][4] This necessitates sensitive and reliable analytical methods for its detection and quantification in various water matrices.

This document provides detailed application notes and protocols for the analysis of this compound in water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and robust methods for this purpose.

Analytical Methods Overview

Several analytical techniques are available for the determination of this compound in water. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust method, often requiring an extraction step to transfer the analyte from the aqueous sample into an organic solvent. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and can often be performed with direct aqueous injection, reducing sample preparation time. Other methods like reactive paper spray mass spectrometry have also been explored for rapid screening.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for this compound detection in water.

| Analytical Method | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | Direct Aqueous Injection | LOD: 0.009 µg/L | 96.08 - 98.08 | |

| LC-MS/MS | On-line Solid Phase Extraction | LOQ (Tap Water): 4 ng/L; LOQ (River Water): 20 ng/L | > 97 | |

| UPLC-MS/MS | Solid Phase Extraction (C18) | LOD: 0.003 ng/mL | 96.1 - 106.3 | |

| GC-MS | Solid Phase Extraction | LOD: 0.005 µg/L | Not Specified | |

| GC-MS | Liquid-Liquid Extraction (DCM) | Reporting Limit: <10 ng/L | Not Specified | |

| Reactive Paper Spray MS | Direct Analysis | LOD: < 0.1 ng/mL | Not Specified |

Experimental Protocols

1. Sample Collection and Preservation

Proper sample collection and preservation are crucial for accurate this compound analysis.

-

Collection: Collect water samples in 500 mL amber glass bottles with PTFE-lined screw caps.

-

Dechlorination: For treated water samples, the bottles should contain a dechlorinating agent, such as 90 mL of a 10 g/L sodium thiosulfate solution.

-

Storage: Analyze samples as soon as possible after collection. If immediate analysis is not possible, store the samples refrigerated at 3±2°C in the dark. The maximum permissible storage time is typically up to 31 days.

2. Protocol 1: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Direct Aqueous Injection

This method is suitable for the rapid and sensitive determination of this compound in raw, process, and potable waters.

-

Instrumentation:

-

Agilent 6490 LC/MS/MS System or equivalent.

-

Agilent Poroshell analytical column or equivalent.

-

-

Sample Preparation:

-

No extraction is required. Samples can be injected directly into the LC-MS/MS system.

-

-

LC Conditions:

-

Injection Volume: 100 µL.

-

Mobile Phase: A gradient of methanol and an aqueous solution of an appropriate additive (e.g., methylamine or ammonium acetate) is commonly used.

-

Flow Rate: Typically around 0.4 mL/min.

-

Column: A suitable reversed-phase column, such as a C18 column.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification and confirmation. The specific precursor and product ions for this compound should be optimized for the instrument being used. A common transition is m/z 177 → 149 for the protonated molecule.

-

-

Quantification:

-

Quantification is typically based on an internal standard method to correct for matrix effects and variations in instrument response. This compound-d16 is a commonly used internal standard.

-

A calibration curve is generated using a series of standards of known concentrations.

-

3. Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Solid Phase Extraction (SPE)

This method is a robust technique for the determination of this compound in water and has been validated for both raw and potable waters.

-

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

-

A capillary column suitable for semi-volatile organic compounds, such as an HP-5 or equivalent.

-

-

Sample Preparation (Solid Phase Extraction):

-

Cartridge Conditioning: Condition a solid phase extraction cartridge (e.g., styrene-divinylbenzene polymer) with an appropriate solvent like dichloromethane, followed by methanol and then water.

-

Sample Loading: Pass a measured volume of the water sample (e.g., 250-500 mL) through the conditioned cartridge.

-

Cartridge Drying: Dry the cartridge thoroughly, for instance, with a stream of nitrogen for about 15 minutes, as this is a critical step for good recovery.

-

Elution: Elute the trapped this compound from the cartridge with a small volume of a suitable organic solvent, such as dichloromethane.

-

Concentration: Concentrate the eluate to a small, precise volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Internal Standard Addition: Add an internal standard to the final extract before analysis.

-

-

GC-MS Conditions:

-

Injection Mode: Splitless injection is commonly used.

-

Injector Temperature: A lower injector port temperature (e.g., 150°C) can improve sensitivity for this compound.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A programmed temperature gradient is used to separate the analytes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selective Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for this compound.

-

-

-

Quantification:

-

Quantification is achieved by comparing the response of a major quantitation ion relative to an internal standard using a multi-point calibration curve.

-

Workflow and Pathway Diagrams

The following diagram illustrates the general experimental workflow for the analysis of this compound in water samples.

Caption: General workflow for this compound analysis in water samples.

Interferences

Interferences from the sample matrix can vary considerably. While techniques like LC-MS/MS with Selected Reaction Monitoring are highly selective and less prone to interferences, complex matrices might still cause ion suppression or enhancement. For GC-MS methods, co-extracted compounds from the sample can potentially interfere with the analysis. If interferences are significant, it may be necessary to adjust the detection limit or employ additional cleanup steps.

References

Application Note: Quantification of Metaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

Metaldehyde is a widely used molluscicide for the control of slugs and snails in agriculture and horticulture.[1][2] Its presence in various environmental and biological matrices necessitates sensitive and reliable analytical methods for quantification. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound. The protocols provided are applicable to a range of sample types, including agricultural products, water, and biological fluids, making it a valuable tool for researchers, scientists, and drug development professionals.

Introduction

This compound is a cyclic tetramer of acetaldehyde and is a common active ingredient in molluscicide formulations.[3] Concerns over its potential environmental impact and toxicity have led to stringent regulatory limits on its residues in food and water.[3] Consequently, there is a significant demand for accurate and precise analytical methods for its quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and selectivity.[4] This document provides detailed protocols for sample preparation and GC-MS analysis of this compound in various matrices.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetone, Dichloromethane, Ethyl Acetate, n-Hexane (pesticide residue analysis grade)

-

Reference Standard: this compound (≥97% purity)

-

Internal Standard (IS): Deuterated this compound (if available, for improved accuracy)

-

Solid Phase Extraction (SPE) Cartridges:

-

Graphitized carbon black

-

Porous diatomaceous earth

-

Synthetic magnesium silicate

-

LC-NH2/Envi-carb

-

-

Other Reagents: Anhydrous sodium sulfate

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

This protocol is adapted from a method for analyzing this compound in various agricultural products.

-

Homogenization and Extraction:

-

For grains, legumes, nuts, and seeds: Weigh 10.0 g of the sample, add 20 mL of water, and let it stand for 2 hours. Add 100 mL of acetone and homogenize.

-

For fruits and vegetables: Weigh 20.0 g of the sample and add 100 mL of acetone, then homogenize.

-

For tea leaves: Weigh 5.00 g of the sample, add 20 mL of water, and let it stand for 2 hours. Add 100 mL of acetone and homogenize.

-

-

Filtration: Filter the homogenate with suction.

-

Re-extraction: Add 50 mL of acetone to the residue on the filter paper, homogenize, and filter again.

-

Combine and Concentrate: Combine the filtrates and adjust the total volume to 200 mL with acetone. Take an aliquot (10-40 mL depending on the sample type), add 1-2 mL of water, and concentrate to approximately 3 mL at a temperature below 40°C.

This protocol is based on a method for detecting trace levels of this compound in water.

-

Liquid-Liquid Extraction (LLE):

-

Measure a specific volume of the water sample (e.g., 80 mL).

-

Perform a serial extraction with dichloromethane using a separatory funnel.

-

-

Drying and Concentration:

-

Dry the combined dichloromethane extracts.

-

Concentrate the extract to a final volume suitable for GC-MS injection.

-

This protocol is a general representation based on methods for biological fluids.

-

Liquid-Liquid Extraction (LLE):

-

To a known volume of serum or plasma, add a suitable organic solvent such as chloroform.

-

Vortex mix thoroughly to ensure efficient extraction.

-

Centrifuge to separate the layers.

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a solvent compatible with the GC-MS system (e.g., n-hexane).

-

Clean-up (for Complex Matrices)

For complex matrices like agricultural products, a clean-up step using SPE is often necessary to remove interferences.

-

Cartridge Conditioning: Condition the SPE cartridges (e.g., graphitized carbon black and synthetic magnesium silicate) with an appropriate solvent mixture like ethyl acetate/n-hexane (1:9, v/v).

-

Sample Loading: Load the concentrated extract onto the SPE cartridges.

-

Elution: Elute the target analyte with a suitable solvent mixture.

-